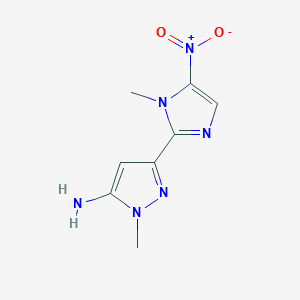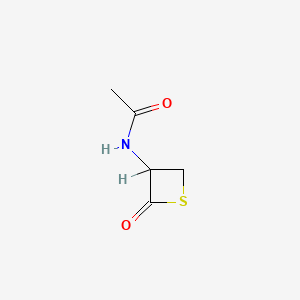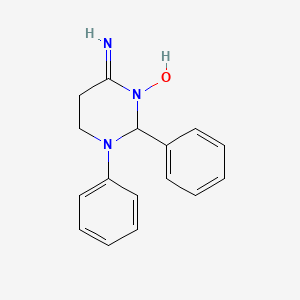![molecular formula C34H23P B14643083 Phenylbis[2-(phenylethynyl)phenyl]phosphane CAS No. 54100-67-3](/img/structure/B14643083.png)
Phenylbis[2-(phenylethynyl)phenyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylbis[2-(phenylethynyl)phenyl]phosphane is an organophosphorus compound known for its unique structure and properties. This compound is characterized by the presence of a phosphane group bonded to two phenyl rings, each substituted with a phenylethynyl group. The compound’s molecular structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenylbis[2-(phenylethynyl)phenyl]phosphane typically involves the reaction of phenylphosphine with 2-(phenylethynyl)phenyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylbis[2-(phenylethynyl)phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to a phosphine.
Substitution: The phenylethynyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phenylbis[2-(phenylethynyl)phenyl]phosphine oxide.
Reduction: Phenylbis[2-(phenylethynyl)phenyl]phosphine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Phenylbis[2-(phenylethynyl)phenyl]phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Phenylbis[2-(phenylethynyl)phenyl]phosphane involves its interaction with molecular targets through its phosphane and phenylethynyl groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Phenylbis[2-(phenylethynyl)phenyl]phosphane can be compared with other similar compounds, such as:
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its use as a photoinitiator in polymerization reactions.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications but different structural properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
54100-67-3 |
|---|---|
Formule moléculaire |
C34H23P |
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
phenyl-bis[2-(2-phenylethynyl)phenyl]phosphane |
InChI |
InChI=1S/C34H23P/c1-4-14-28(15-5-1)24-26-30-18-10-12-22-33(30)35(32-20-8-3-9-21-32)34-23-13-11-19-31(34)27-25-29-16-6-2-7-17-29/h1-23H |
Clé InChI |
MFLUMPUZUOROIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C#CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(9H-Xanthen-9-YL)ethyl]formamide](/img/structure/B14643001.png)

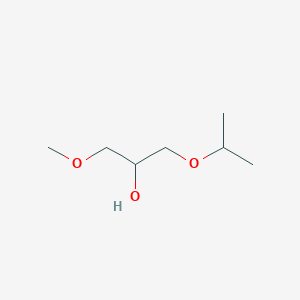
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B14643034.png)
![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide](/img/structure/B14643036.png)
![2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol](/img/structure/B14643040.png)

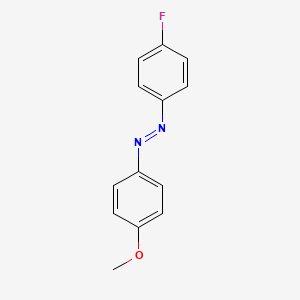
![N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14643052.png)
